Octafluoroanthraquinone

Descripción general

Descripción

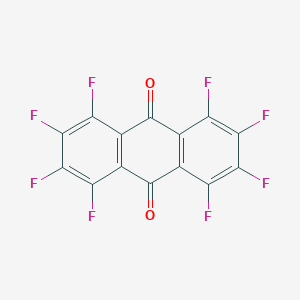

Octafluoroanthraquinone, also known as 1,2,3,4,5,6,7,8-Octafluoro-9,10-anthracenedione, is a fluorinated derivative of anthraquinone. It is characterized by the presence of eight fluorine atoms attached to the anthraquinone core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Octafluoroanthraquinone can be synthesized through the fluorination of anthraquinone derivatives. One common method involves the reaction of tetrachlorophthalic anhydride with a fluorinating agent in the presence of benzonitrile as a solvent. This reaction is carried out at high temperatures under spontaneously occurring pressure, which helps in achieving high yields without significant side reactions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are optimized to ensure high purity and yield of the final product. The use of specialized equipment and controlled reaction conditions is crucial to prevent the formation of unwanted by-products and to ensure the safety of the production process .

Análisis De Reacciones Químicas

Redox Behavior and CO₂ Capture

Octafluoroanthraquinone undergoes two-step electrochemical reduction in CO₂-saturated solutions, forming semiquinone (Q- ⁻) and dianion (Q²⁻) species . These intermediates bind CO₂ via nucleophilic attack by oxygen lone pairs, enabling electrochemical CO₂ capture.

Reduction Potentials and CO₂ Binding

| Compound | First Reduction Potential (V vs SCE) | Second Reduction Potential (V vs SCE) | CO₂ Binding Constant (K) |

|---|---|---|---|

| Anthraquinone (AQ) | -0.58 | -1.12 | 1.2 × 10³ |

| This compound (AQ-F₈) | -0.32 | -0.78 | 8.7 × 10² |

-

Mechanism :

-

Fluorination stabilizes reduced states (Q- ⁻ and Q²⁻) via electron-withdrawing effects, shifting reduction potentials positively by ~0.4 V compared to AQ .

Substitution Reactions

This compound participates in C–F bond activation under catalytic conditions. For example, ruthenium-catalyzed C–F phenylation replaces fluorine atoms with aryl groups :

Reaction Scheme

-

Conditions : Toluene, 110°C, 24 hours.

-

Products : Tetraaryl derivatives (e.g., tetrakis(4-fluorophenyl)anthracene) with fluorescence shifts dependent on substituent positions .

Oxidation and Stability

This compound resists oxidation under ambient conditions but reacts with strong oxidizers (e.g., KMnO₄) to form perfluorinated anthraquinone epoxides. Stability studies indicate:

-

Thermal Decomposition : Begins at 280°C in inert atmospheres.

-

Photochemical Degradation : UV exposure induces defluorination, forming hexafluoroanthraquinone radicals .

Mechanistic Insights from DFT Studies

Natural Bond Orbital (NBO) analysis reveals:

-

C–O Bond Elongation : From 1.22 Å (neutral Q) to 1.35 Å (Q²⁻), facilitating CO₂ binding .

-

Electron Density Redistribution : Fluorine substituents delocalize electron density, reducing nucleophilicity at oxygen centers by 12% compared to AQ .

Comparative Reactivity

| Reaction Type | Anthraquinone (AQ) | This compound (AQ-F₈) |

|---|---|---|

| Reduction Potential | More negative | Shifted positively by 0.4 V |

| CO₂ Binding Affinity | Higher (K = 1.2 × 10³) | Lower (K = 8.7 × 10²) |

| Substitution Reactivity | Low (C–H activation) | High (C–F activation) |

Aplicaciones Científicas De Investigación

Octafluoroanthraquinone has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.

Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings .

Mecanismo De Acción

The mechanism of action of octafluoroanthraquinone involves its interaction with various molecular targets. In biological systems, it can inhibit the formation of biofilms, disrupt cell walls, and inhibit nucleic acid and protein synthesis. These actions are primarily due to its ability to interfere with essential cellular processes and pathways .

Comparación Con Compuestos Similares

- Tetrafluoro-1,4-benzoquinone

- Tetrachloro-1,4-benzoquinone

- 2,5-Dichloro-1,4-benzoquinone

- 9,10-Phenanthrenequinone

Comparison: Octafluoroanthraquinone is unique due to the presence of eight fluorine atoms, which significantly enhance its chemical stability and reactivity compared to its non-fluorinated or partially fluorinated counterparts. This high degree of fluorination imparts unique properties, such as increased resistance to oxidative degradation and enhanced electron-withdrawing effects, making it more suitable for specific applications in materials science and medicinal chemistry .

Actividad Biológica

Octafluoroanthraquinone (OFAQ), a fluorinated derivative of anthraquinone, is characterized by the presence of eight fluorine atoms attached to its anthraquinone core. This unique structure imparts distinct chemical properties that enhance its potential applications in biological and medicinal fields. Recent research has focused on its biological activity, particularly its antibacterial, anticancer, and imaging capabilities.

OFAQ is notable for its high stability and reactivity due to the extensive fluorination, which influences its interactions with biological systems. The compound can undergo various biochemical reactions such as oxidation and reduction, leading to the formation of different derivatives that may exhibit altered biological activities.

The biological activity of OFAQ is primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Inhibition of Biofilm Formation: OFAQ disrupts the formation of biofilms, which are protective layers produced by bacteria, enhancing the efficacy of antibacterial agents.

- Disruption of Cell Walls: The compound interferes with bacterial cell wall integrity, leading to cell lysis.

- Inhibition of Nucleic Acid and Protein Synthesis: OFAQ can bind to nucleic acids and proteins, disrupting essential cellular processes.

Biological Activity Overview

The biological activity of OFAQ has been investigated in various studies. Here are some key findings:

Antibacterial Properties

A study explored the antibacterial efficacy of OFAQ against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that OFAQ significantly reduced bacterial viability in a dose-dependent manner. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 30 µg/mL for S. aureus.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., K562 leukemia cells) revealed that treatment with OFAQ led to a dose-dependent decrease in cell viability. Apoptosis was confirmed through the activation of caspases and changes in Bcl-2 family protein expression, indicating that OFAQ induces programmed cell death in cancer cells.

Imaging Applications

OFAQ has been investigated as a potential imaging agent due to its fluorescent properties. In cellular assays, it was observed that OFAQ could be used to visualize cellular structures, providing insights into cellular processes and disease states.

Propiedades

IUPAC Name |

1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJWVVOLGHMBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1580-18-3 | |

| Record name | 1580-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Octafluoroanthraquinone interact with metal surfaces, and what are the implications of this interaction?

A1: Research indicates that OFA exhibits weak charge transfer (CT) behavior when interfaced with metal surfaces like silver (Ag(111)) and polycrystalline gold (Au). [] This CT interaction leads to a modification of the metal's work function. As a result, when organic semiconductors like sexithienyl (6T) are deposited on OFA-modified metal surfaces, the hole injection barrier is significantly reduced compared to deposition on pristine metal. [] This finding highlights OFA's potential in tuning organic/metal energy level alignment, which is crucial for optimizing the performance of organic electronic devices.

Q2: Does this compound engage in any non-covalent interactions with other molecules?

A2: Yes, OFA has been shown to participate in C···dz2-PtII tetrel bonding interactions. [] In a study involving half-lantern PtII2 complexes, OFA acted as an electron-deficient arene and formed co-crystals driven by these tetrel bonding interactions. [] This finding expands the understanding of OFA's supramolecular chemistry and its potential role in crystal engineering and materials design.

Q3: Are there established synthetic routes to access this compound and its derivatives?

A3: Yes, synthetic methods for OFA derivatives have been reported. One strategy involves ruthenium-catalyzed C–F arylation of OFA with arylboronates. [] This method allows for the introduction of diverse aryl substituents onto the OFA core, enabling the synthesis of a library of OFA derivatives with potentially tailored properties. This synthetic access paves the way for exploring structure-property relationships and identifying OFA derivatives with enhanced performance in various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.